Farampator

Catalog No.
S527759
CAS No.
211735-76-1
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farampator

CAS Number

211735-76-1

Product Name

Farampator

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2

InChI Key

XFVRBYKKGGDPAJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2

Solubility

Soluble in DMSO

Synonyms

1-(benzofurazan-5-ylcarbonyl)piperidine, 5-(1-piperidinylcarbonyl)-2,1,3-benzoxadiazole, CX-691, farampator, Org 24448

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2

Description

The exact mass of the compound Farampator is 231.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Farampator is a medication belonging to the class of drugs known as ampakines. Ampakines act by positively modulating AMPA-type glutamate receptors in the brain. These receptors play a crucial role in learning and memory by facilitating a process called long-term potentiation (LTP) in the hippocampus . LTP is a cellular mechanism believed to be underlying memory storage and consolidation.

Farampator, chemically known as 1-(benzofurazan-5-ylcarbonyl)piperidine, is a compound classified as an ampakine. It acts as a positive allosteric modulator of AMPA-type glutamate receptors, which are crucial for fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, farampator facilitates processes such as long-term potentiation, a mechanism associated with memory formation and learning .

Farampator acts as a positive allosteric modulator of AMPA receptors []. This means it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate, a neurotransmitter critical for learning and memory []. Studies suggest Farampator facilitates Long-Term Potentiation (LTP), a cellular process involved in memory formation [].

Primarily involving its functional groups. The compound features a piperidine ring and a benzofurazan moiety, which can participate in nucleophilic substitutions and electrophilic additions. Its synthesis typically involves stoichiometric reactions with palladium complexes and other reagents to form the desired structure .

Farampator has been shown to improve cognitive functions by enhancing synaptic transmission through AMPA receptors. Clinical studies indicate that it positively affects short-term memory while potentially impairing episodic memory in some cases . Additionally, it has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia due to its ability to modulate glutamatergic signaling .

The synthesis of farampator can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions: Utilizing palladium(II) acetate and other reagents to facilitate the formation of the benzofurazan structure.
  • Stoichiometric Reactions: Conducting reactions under controlled conditions to achieve high yields and purity of the compound .
  • Organic Synthesis Techniques: Employing standard organic synthesis methods such as condensation reactions and cyclization processes.

These methods allow for the efficient production of farampator with specific structural characteristics.

Farampator is primarily investigated for its potential applications in:

  • Cognitive Enhancement: Improving memory and learning abilities in healthy individuals and those with cognitive impairments.
  • Neurodegenerative Disease Treatment: Exploring its efficacy in managing symptoms of Alzheimer's disease and schizophrenia by modulating glutamate signaling pathways .
  • Research Tool: Serving as a valuable compound in neuroscience research to study AMPA receptor function and related mechanisms.

Studies have shown that farampator interacts with AMPA receptors, enhancing their activity without directly activating them. This allosteric modulation can lead to increased synaptic plasticity and improved cognitive functions. Interaction studies also highlight potential side effects, such as headaches and nausea, particularly at higher plasma concentrations of farampator .

Farampator shares similarities with other ampakines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AniracetamPositive allosteric modulator of AMPA receptorsKnown for enhancing memory but less selective than farampator
CX717Positive allosteric modulatorFocused on cognitive enhancement but may have different side effects
Ampakine 1Modulates AMPA receptor activityMore potent but less studied regarding safety profiles
4-(2-Amino-3-(4-methylphenyl)thiazol-5-yl)-N,N-dimethylbenzamidePositive allosteric modulatorTargeting multiple receptor types beyond just AMPA

Farampator's distinct structure allows it to selectively target AMPA receptors while minimizing off-target effects, making it a promising candidate for therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

231.100776666 g/mol

Monoisotopic Mass

231.100776666 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7X6P5N8K2L

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), non-NMDA
GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

211735-76-1

Wikipedia

Farampator

Dates

Modify: 2023-08-15
1: Jardemark K, Marcus MM, Malmerfelt A, Shahid M, Svensson TH. Differential
2: Woolley ML, Waters KA, Gartlon JE, Lacroix LP, Jennings C, Shaughnessy F, Ong
3: Dawson N, Ferrington L, Olverman HJ, Kelly PA. Novel analysis for improved
4: Wezenberg E, Verkes RJ, Ruigt GS, Hulstijn W, Sabbe BG. Acute effects of the
5: Jordan GR, McCulloch J, Shahid M, Hill DR, Henry B, Horsburgh K. Regionally

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